4-((4-Nitrobenzyl)oxy)-1H-pyrazole
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Overview
Description
4-((4-Nitrobenzyl)oxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole typically involves the reaction of 4-nitrobenzyl bromide with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to yield 4-nitrobenzyl alcohol and 1H-pyrazole.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-((4-Aminobenzyl)oxy)-1H-pyrazole.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: 4-nitrobenzyl alcohol and 1H-pyrazole.
Scientific Research Applications
4-((4-Nitrobenzyl)oxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-Nitrobenzyl)oxy)phenol: Similar structure but with a phenol group instead of a pyrazole ring.
4-((4-Nitrobenzyl)oxy)benzaldehyde: Contains an aldehyde group instead of a pyrazole ring.
Uniqueness
4-((4-Nitrobenzyl)oxy)-1H-pyrazole is unique due to the presence of both a nitrobenzyl group and a pyrazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-nitrophenyl)methoxy]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)9-3-1-8(2-4-9)7-16-10-5-11-12-6-10/h1-6H,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBOSLMLXLTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CNN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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